Caspase-3 Selectivity Profile: >40-Fold Window Over Caspases 1, 2, 6, 7, and 8
AZ-10417808 exhibits a Ki of 247 nM for recombinant human caspase-3 and demonstrates >40-fold selectivity over caspases 1, 2, 6, 7, and 8, each displaying Ki > 10 μM [1]. In contrast, Z-DEVD-FMK, a widely used irreversible caspase-3 inhibitor, also shows potent inhibition of caspase-6, caspase-7, caspase-8, and caspase-10, lacking the isoform selectivity window that defines the AZ-10417808 profile . This selectivity gap establishes AZ-10417808 as a preferred reagent when experimental design demands caspase-3-specific inhibition without confounding activity against upstream initiator caspases or downstream executioner caspase-7.
| Evidence Dimension | Selectivity over other caspase family members |
|---|---|
| Target Compound Data | Ki = 247 nM (caspase-3); Ki > 10 μM for caspases 1, 2, 6, 7, 8 |
| Comparator Or Baseline | Z-DEVD-FMK: IC50 = 18 μM for caspase-3; also inhibits caspase-6, -7, -8, -10 |
| Quantified Difference | AZ-10417808: >40-fold selectivity window; Z-DEVD-FMK: lacks selective isoform discrimination |
| Conditions | Recombinant human caspase enzyme inhibition assays; Ki determined via steady-state kinetics |
Why This Matters
Selectivity determines whether an observed biological effect can be confidently attributed to caspase-3 inhibition rather than collateral inhibition of other caspases with overlapping or distinct functions.
- [1] Scott CW, Sobotka-Briner C, Wilkins DE, et al. Novel small molecule inhibitors of caspase-3 block cellular and biochemical features of apoptosis. J Pharmacol Exp Ther. 2003;304(1):433-40. View Source
